5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a carboxamide moiety linked to a 4-isopropylphenyl group. The bromine atom at the para position of the benzyl group contributes steric bulk and electronic effects, while the isopropyl group on the aryl carboxamide introduces hydrophobicity. This structural framework is common in medicinal chemistry, particularly in the design of enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLBFVLVIWXHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro
- Target Compound : 4-Bromobenzyl substituent (C₆H₄Br).
- Analog (): 4-Chlorobenzyl group (C₆H₄Cl). The bromine atom increases molecular weight (79.9 g/mol vs.
- Biological Relevance : highlights that bromo derivatives in isostructural compounds (e.g., 4-(4-bromophenyl)-thiazole analogs) demonstrate antimicrobial activity, suggesting bromine’s role in target engagement .
Non-Halogenated Benzyl Groups
- Analog (): Benzyl group (C₆H₅) without halogenation. This analog’s 4-methoxyphenyl carboxamide group introduces polarity, contrasting with the target’s isopropyl group .
Variations in the Carboxamide-Linked Aryl Group
Isopropyl vs. Methoxy Substituents
- Target Compound : 4-Isopropylphenyl group (C₆H₄-C₃H₇).
- The isopropyl group is highly hydrophobic, favoring interactions with lipophilic protein pockets.
- Analog (): 4-Methoxyphenyl group (C₆H₄-OCH₃).
- Analog () : 3,4-Dimethoxyphenyl group (C₆H₃-(OCH₃)₂).
Crystallographic and Computational Analysis
- The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including triazole derivatives . For example, analogs in and likely employed these tools for structural validation.
- WinGX/ORTEP facilitates visualization of anisotropic displacement parameters, critical for comparing molecular conformations between halogenated and non-halogenated analogs .
Biological Activity
5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
his indicates the presence of a triazole ring, an amine group, and various aromatic substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating a series of triazole-containing compounds, one derivative exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent activity compared to Melampomagnolide B (IC50 = 4.93 µM) . The mechanism of action involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-amino derivative | HCT116 | 0.43 | Induces apoptosis, inhibits migration |
| Melampomagnolide B | HCT116 | 4.93 | Less potent than triazole derivative |
| Other triazole derivatives | Various | Varies | Inhibition of NF-kB signaling |
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. Research shows that derivatives containing the triazole moiety exhibit activity against a range of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study, several triazole derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Triazole derivative A | Staphylococcus aureus | 16 | Moderate |
| Triazole derivative B | Escherichia coli | 32 | Weak |
| Triazole derivative C | Candida albicans | 8 | Strong |
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has also been documented. Compounds similar to the target compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory effects are often attributed to the inhibition of NF-kB activation and the subsequent reduction in the expression of inflammatory mediators .
Table 3: Anti-inflammatory Effects
| Compound | Model | Effect |
|---|---|---|
| Triazole derivative D | LPS-induced model | Reduced TNF-alpha production |
| Triazole derivative E | Carrageenan-induced model | Decreased paw edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
